molecular formula C20H16O12 B181341 Ducheside A CAS No. 176665-78-4

Ducheside A

Cat. No.: B181341
CAS No.: 176665-78-4
M. Wt: 448.3 g/mol
InChI Key: VAXNJGHUQUHOGC-ZDLAQBPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ducheside A can be isolated from the plant Duchesnea indica Focke using traditional methods such as activity-guided separation or component separation combined with activity evaluation . Techniques like infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography-electrospray ionization mass spectrometry are employed to identify and purify the compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Ducheside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Ducheside A has a wide range of applications in scientific research, including:

    Chemistry: It is used to study the chemical properties and reactivity of ellagic glycosides.

    Biology: this compound is investigated for its antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and signaling pathways.

    Medicine: The compound’s ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases and conditions.

    Industry: this compound’s antioxidant properties make it a valuable additive in various industrial applications, such as food preservation and cosmetics.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct bioactivity and potential therapeutic applications. Its ability to inhibit specific pro-inflammatory cytokines sets it apart from other similar compounds.

Properties

IUPAC Name

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXNJGHUQUHOGC-ZDLAQBPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Ducheside A and where was it first isolated from?

A1: this compound is a newly discovered ellagic glycoside. Its structure is 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside. It was first isolated from the plant Duchesnea indica Focke, also known as mock strawberry.

Q2: Are there any other similar compounds found in Duchesnea indica Focke?

A2: Yes, another new ellagic glycoside named Ducheside B was also isolated from Duchesnea indica Focke. Its structure is 3'-O-methyl-ellagic acid-4-O-alpha-L-arabinofuranoside. Additionally, several known triterpenoids were also identified in the plant.

Q3: Has this compound been found in other plant species?

A3: While this compound was initially isolated from Duchesnea indica Focke, a study found Ducheside B present in Geum japonicum, another member of the Rosaceae family. This suggests that this compound may also be present in other related plant species and warrants further investigation.

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